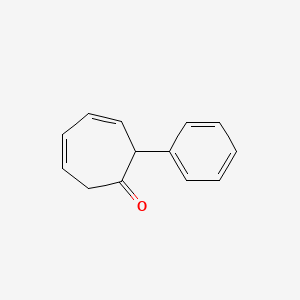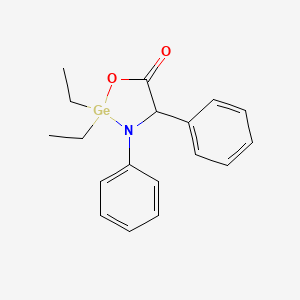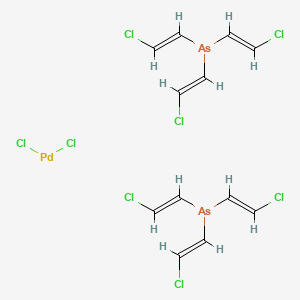
4-Methylbenzene-1-tellurinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzene-1-tellurinic acid is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzene-1-tellurinic acid typically involves the reaction of 4-methylbenzenesulfonic acid with tellurium tetrachloride in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-Methylbenzenesulfonic acid} + \text{TeCl}_4 \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylbenzene-1-tellurinic acid undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under inert atmosphere.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzene-1-tellurinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Methylbenzene-1-tellurinic acid involves its interaction with biological molecules, particularly proteins and enzymes. The tellurium atom can form covalent bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzenesulfonic acid: Similar structure but contains a sulfonic acid group instead of a tellurium atom.
4-Methylbenzene-1-seleninic acid: Contains a selenium atom instead of tellurium, with similar chemical properties.
4-Methylbenzoic acid: Contains a carboxylic acid group instead of a tellurium atom.
Uniqueness: 4-Methylbenzene-1-tellurinic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. The tellurium atom’s ability to form covalent bonds with sulfur-containing biomolecules sets it apart from similar compounds, making it a valuable reagent in both chemical and biological research.
Eigenschaften
CAS-Nummer |
63912-46-9 |
|---|---|
Molekularformel |
C7H8O2Te |
Molekulargewicht |
251.7 g/mol |
IUPAC-Name |
4-methylbenzenetellurinic acid |
InChI |
InChI=1S/C7H8O2Te/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9) |
InChI-Schlüssel |
PDOYWZQZXHVAPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Te](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


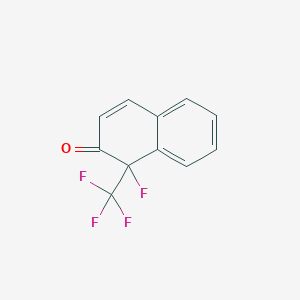
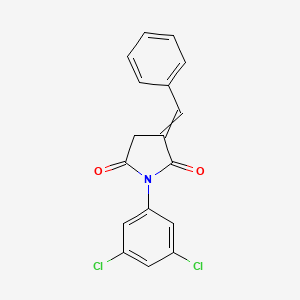
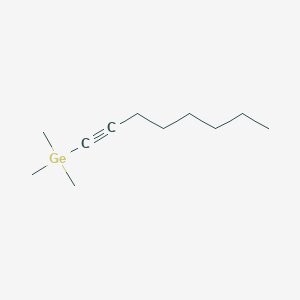



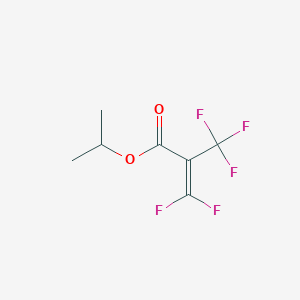

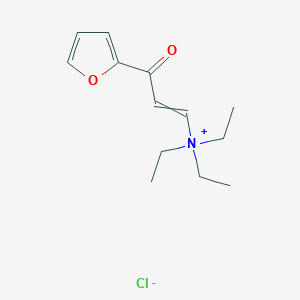
![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
